![molecular formula C18H16N4O4S2 B2493994 methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886951-02-6](/img/structure/B2493994.png)

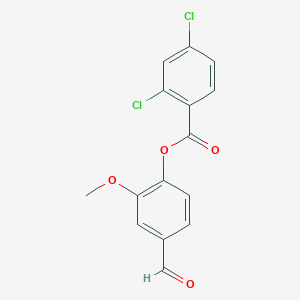

methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

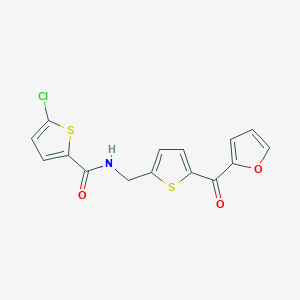

The synthesis of related heterocyclic compounds typically involves multistep chemical reactions that result in the formation of complex structures from simpler precursors. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives demonstrates a method that could be adapted for the synthesis of our compound of interest. These derivatives were synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in ethanol/TEA solution at room temperature, showcasing the role of nucleophilic substitution and condensation reactions in building the heterocyclic framework (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of similar heterocyclic compounds often reveals the intricacies of their ring systems, functional groups, and stereochemistry. For example, X-ray crystallography studies on compounds like 3-amino-2-aroyl(alkoxycarbonyl, arylcarbamoyl)-4-aryl(hetaryl)-5-arylcarbamoyl-6-methylthieno[2,3-b]pyridines have shed light on the arrangement of atoms and the configuration of their molecular frameworks, providing insights into how such structures could influence the chemical behavior and reactivity of our compound (Dyachenko et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of heterocyclic compounds is influenced by their molecular structure, with the presence of multiple reactive sites enabling a variety of chemical transformations. For instance, the synthesis of derivatives through reactions involving amino groups, carboxylate groups, and halides exemplifies the diverse reactivity patterns that might be expected for methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Mohamed, 2021).

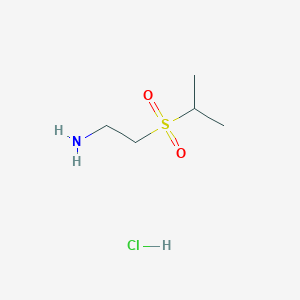

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are critical for understanding their behavior in different environments and applications. Studies on related compounds, such as the determination of acid dissociation constants and solubility profiles, provide a basis for predicting the physical properties of our compound of interest (Nural et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential aspects of heterocyclic compounds. Analysis of similar structures can provide insights into the chemical behavior of this compound, including its potential reactions and transformations (Mohamed, 2021).

Wissenschaftliche Forschungsanwendungen

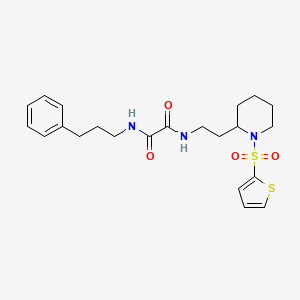

Chemistry and Properties of Heterocyclic Compounds

Heterocyclic compounds, including benzothiazoles, exhibit diverse chemical and biological properties. They are crucial in various branches of chemistry. Research highlights the preparation and properties of these compounds, including their different protonated/deprotonated forms, complex compounds, and significant properties like spectroscopic characteristics, structures, magnetic properties, and biological/electrochemical activity (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Quinazolines and pyrimidines, related to benzothiazoles, are explored for their application in optoelectronic materials. These compounds, integrated into π-extended conjugated systems, are valuable for creating novel optoelectronic materials, including OLEDs, and as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthesis of Benzothiazoles

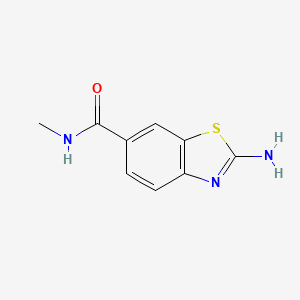

The synthesis of benzothiazoles and related compounds is a field of significant importance in medicinal chemistry due to their broad spectrum of biological activities. The work presents various synthetic methodologies and the importance of these compounds in developing potential therapeutic agents (Ibrahim, 2011).

Pharmacological Applications

Benzothiazoles and their derivatives have shown a wide range of biological activities. These compounds, when appropriately functionalized, can serve as potential therapeutic agents. The review covers the synthesis and pharmacological potential of these compounds, highlighting their significance in medicinal chemistry (Rosales-Hernández et al., 2022).

Antioxidant and Anti-inflammatory Properties

Benzofused thiazole analogues have been identified as promising lead molecules for therapeutic agents. Research focuses on synthesizing these derivatives and evaluating their antioxidant and anti-inflammatory activities, indicating their potential in pharmaceutical applications (Raut et al., 2020).

Central Nervous System (CNS) Acting Drugs

Functional chemical groups, including heterocycles with heteroatoms like nitrogen (N), sulphur (S), and oxygen (O), are explored for their potential in synthesizing compounds with CNS activity. The research emphasizes identifying lead molecules for developing new CNS-acting drugs (Saganuwan, 2017).

Wirkmechanismus

Target of Action

The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound is a benzothiazole derivative , which have been found to have potent inhibitory effects against M. tuberculosis .

Mode of Action

The compound interacts with its target through a process known as molecular docking . This involves the compound binding to a specific site on the target molecule, in this case, a protein called DprE1 . This binding can inhibit the function of the protein, leading to the death of the bacterium .

Biochemical Pathways

arabinogalactan , a key component of the cell wall of M. tuberculosis . This disruption can weaken the cell wall and lead to the death of the bacterium .

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth . By binding to and inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, weakening the bacterium’s cell wall and leading to its death .

Eigenschaften

IUPAC Name |

methyl 2-(1,3-benzothiazole-2-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S2/c1-26-18(25)22-7-6-9-12(8-22)28-16(13(9)14(19)23)21-15(24)17-20-10-4-2-3-5-11(10)27-17/h2-5H,6-8H2,1H3,(H2,19,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTNALWXNKCDMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493912.png)

![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)

![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)

![3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2493925.png)

![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)

![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)